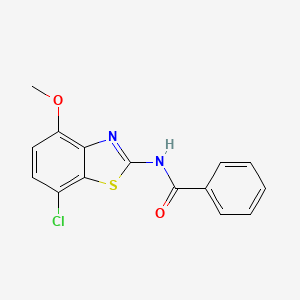

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzothiazole ring in its structure contributes to its significant pharmacological potential.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant activity againstMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a catalyst to form the desired benzamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: It is investigated for its anticancer properties and potential use in drug development.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the chloro and methoxy groups in this compound contributes to its distinct pharmacological profile .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Chemical Name : this compound

- CAS Number : 886963-48-0

- Molecular Formula : C15H11ClN2O2S

- Molecular Weight : 318.778 g/mol

- Structure : The compound features a benzamide core with a benzothiazole moiety, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carboxylic acid derivatives.

- Substitution Reactions : The introduction of chloro and methoxy groups is performed via electrophilic aromatic substitution.

- Amidation : The final step involves coupling the benzothiazole derivative with an amine to form the benzamide linkage.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In studies, it showed promising results against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of benzothiazole derivatives. This compound was part of a broader investigation into the anticonvulsant activity of related compounds. It was found to be active in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its potential as a therapeutic agent for epilepsy.

Neurotoxicity Studies

Neurotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving this compound, no significant neurotoxic effects were observed at therapeutic doses. This suggests that it may be a viable candidate for further development in neurological applications without the common side effects associated with neurotoxicity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and neurotransmitter regulation.

- Receptor Modulation : It potentially modulates receptors associated with neurotransmission, contributing to its anticonvulsant effects.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of benzothiazole derivatives, including this compound:

-

Study on Antimicrobial Efficacy :

- A comparative analysis showed that modifications in the benzothiazole structure significantly affected antimicrobial potency.

- Compounds with electron-donating groups exhibited enhanced activity against various pathogens.

-

Neuropharmacological Studies :

- A study highlighted that compounds similar to this compound demonstrated reduced seizure frequency in animal models.

- These findings support its potential use as an anticonvulsant drug.

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-8-7-10(16)13-12(11)17-15(21-13)18-14(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRRQHDHYEWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.